Lipophilicity (LogP) Differentiation: Balanced Partitioning Relative to Mono-Halogenated and Positional Isomer Analogs
In lipophilicity-dependent applications such as cell-based assays or CNS-targeted screening, the partition coefficient (LogP) is a critical selection criterion. The target compound 3-Bromo-N-butyl-4-fluorobenzamide exhibits an intermediate XLogP3-AA of 3.2 (PubChem) and a computed LogP of approximately 3.12–3.59 depending on the method [1]. This value is significantly higher than the non-brominated analog N-Butyl-4-fluorobenzamide (CAS 3851-81-8; LogP = 2.75, MW = 195.23) and moderately distinct from the non-fluorinated analog 3-Bromo-N-butylbenzamide (CAS 35390-07-9; LogP = 3.37, MW = 256.14) . The combined 3-Br/4-F substitution thus provides a lipophilicity window that is neither too hydrophilic (which could limit membrane penetration) nor too lipophilic (which could cause solubility or non-specific binding issues). For researchers requiring a benzamide building block with a LogP in the 3.0–3.6 range for blood–brain barrier permeability prediction, this compound occupies a narrow and valuable property space.
| Evidence Dimension | Lipophilicity (LogP) – computed partition coefficient |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 (PubChem); Computed LogP = 3.12–3.59 (ChemSrc, Chembase) |
| Comparator Or Baseline | N-Butyl-4-fluorobenzamide (no Br): LogP = 2.75; 3-Bromo-N-butylbenzamide (no F): LogP = 3.37; 2-Bromo-5-fluoro-N-isobutylbenzamide (positional isomer): LogP = 3.36 |
| Quantified Difference | ΔLogP = +0.45 vs. non-Br analog; ΔLogP = –0.17 vs. non-F analog; ΔLogP = –0.16 vs. 2-Br,5-F positional isomer |
| Conditions | Computed via XLogP3-AA (PubChem) and ACD/Labs/ALOGPS methods at 25°C |
Why This Matters
A LogP above 3.0 is associated with improved passive membrane permeability for intracellular target engagement, while avoiding the LogP >5 range that correlates with poor aqueous solubility and high metabolic clearance—making this compound a superior candidate for cell-permeable probe design compared to its less lipophilic or excessively lipophilic analogs.
- [1] PubChem Compound Summary for CID 46738893, 3-Bromo-N-butyl-4-fluorobenzamide, XLogP3-AA = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/46738893 View Source
